4-(4-Aminophenyl)morpholin-3-one
Overview
Description
4-(4-Aminophenyl)morpholin-3-one is an off-white solid . It is used in the preparation of various Morpholine based pharmaceuticals . It is also a key intermediate of rivaroxaban .
Synthesis Analysis
The synthesis of 4-(4-Aminophenyl)morpholin-3-one involves several steps . The process starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. This is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst. The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to produce 4-(4-Aminophenyl)morpholin-3-one .Molecular Structure Analysis
The molecular formula of 4-(4-Aminophenyl)morpholin-3-one is C10H12N2O2 . The molecular weight is 192.21 . The SMILES string representation is Nc1ccc(cc1)N2CCOCC2=O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(4-Aminophenyl)morpholin-3-one have been described in the Synthesis Analysis section. The key reactions include oxidation, reaction with 4-nitro-aniline, transformation to 4-(4-nitrophenyl)morpholin-3-one, and final hydrogenation .Physical And Chemical Properties Analysis
4-(4-Aminophenyl)morpholin-3-one is an off-white solid . Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 .Scientific Research Applications
Pharmaceutical Intermediate for Anticoagulant Drugs
4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the synthesis of rivaroxaban , a widely used anticoagulant medication. It is particularly used to prevent venous thromboembolism (VTE) in adults undergoing elective hip or knee replacement surgery .
Reagent for Morpholine-based Drug Synthesis
This compound serves as a reagent for the preparation of various morpholine-based pharmaceuticals. Morpholines are a class of organic chemical compounds that are commonly incorporated into drug molecules due to their versatility and favorable pharmacokinetic properties .
Antibacterial and Antifungal Applications
Research suggests that derivatives of 4-(4-Aminophenyl)morpholin-3-one have been examined for their antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents .
Analytical Research and Development
In analytical R&D and process development, this compound can be used to conduct tests during early formulation feasibility studies, determine degradation impurities produced during stress studies, and develop, validate, and transfer analytical methods .
Industrial Scale Manufacture Process
A novel process suitable for industrial-scale manufacture has been developed for the preparation of 4-(4-Aminophenyl)morpholin-3-one, highlighting its importance in large-scale pharmaceutical production .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It acts at the convergence point of the extrinsic and intrinsic coagulation pathways . As a component of the prothrombinase complex, Factor Xa converts prothrombin to thrombin via proteolysis .
Mode of Action
4-(4-Aminophenyl)morpholin-3-one serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this pocket, it inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .
Biochemical Pathways
The compound affects the coagulation pathways by inhibiting Factor Xa . This inhibition disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . As a result, the downstream effects include a reduction in thrombogenesis, which is the formation of potentially harmful blood clots .
Pharmacokinetics
4-(4-aminophenyl)morpholin-3-one, as a non-benzamidine compound, was developed to have more favorable oral profiles .
Result of Action
The inhibition of Factor Xa by 4-(4-Aminophenyl)morpholin-3-one leads to a decrease in thrombin production . This results in a reduced ability for blood to form clots, thereby preventing thromboembolic diseases . The compound has shown excellent in vitro and in vivo efficacy .
Action Environment
The action, efficacy, and stability of 4-(4-Aminophenyl)morpholin-3-one can be influenced by various environmental factorsIt’s important to note that the compound should be stored at room temperature to maintain its stability.
properties
IUPAC Name |
4-(4-aminophenyl)morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458314 | |
Record name | 4-(4-aminophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)morpholin-3-one | |
CAS RN |
438056-69-0 | |
Record name | 4-(4-Aminophenyl)morpholin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438056-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-3-morpholinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-aminophenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINOPHENYL)-3-MORPHOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(4-Aminophenyl)morpholin-3-one in pharmaceutical research?
A1: 4-(4-Aminophenyl)morpholin-3-one is a crucial building block in the synthesis of factor Xa inhibitors, a class of anticoagulant drugs. [, , , ]. Notably, it serves as a key intermediate in the production of Rivaroxaban, a widely used drug for preventing blood clots [, , ].
Q2: What are some of the synthetic routes employed to produce 4-(4-Aminophenyl)morpholin-3-one?
A2: Several synthetic strategies exist, including a multi-step process starting from N-phenyl ethanol amine []. Another approach involves the reduction of 4-(4-Nitrophenyl)morpholin-3-one using hydrogen as a reducing agent in a water-based solvent system [].
Q3: Has 4-(4-Aminophenyl)morpholin-3-one been incorporated into other heterocyclic systems for drug discovery?
A3: Yes, researchers have successfully incorporated 4-(4-Aminophenyl)morpholin-3-one into various heterocyclic scaffolds, including triazolo[1,5-a]pyrimidine [], 2,4,6-trisubstituted 1,3,5-triazine [], and 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives [], to explore their potential antimicrobial activities.
Q4: Are there any studies investigating the fluorescence properties of derivatives containing the 4-(4-Aminophenyl)morpholin-3-one moiety?
A4: Yes, research shows that reacting 4-(4-Aminophenyl)morpholin-3-one with Tetracyanoquinodimethane (TCNQ) yields distinct compounds, BAPMDQ and APMTQ, exhibiting enhanced fluorescence in solutions compared to their solid forms. This difference is attributed to extensive C–H−π interactions and strong H-bonding observed in the crystal structure of BAPMDQ [].
Q5: Does the carbonyl functionality in 4-(4-Aminophenyl)morpholin-3-one contribute to any unique properties?
A5: Indeed, the carbonyl group plays a crucial role in the solid-state cation recognition ability of BAPMDQ and APMTQ, specifically towards potassium ions (K+). This recognition, triggered by mechanical grinding, leads to a distinct color change and fluorescence enhancement, potentially due to strong electrostatic interactions between K+ and the carbonyl oxygen [].
Q6: Have any computational studies been conducted on derivatives of 4-(4-Aminophenyl)morpholin-3-one?
A6: Computational analyses, including binding energy calculations, have been performed on BAPMDQ and APMTQ. Results indicate a stronger cation−π interaction between K+ and the phenyl ring of APMTQ compared to BAPMDQ, contributing to its enhanced potassium ion recognition []. Additionally, molecular docking studies on carboxamide derivatives of 4-(4-Aminophenyl)morpholin-3-one have been used to investigate their potential anticancer and antibacterial activities against specific targets like caspase-3 in HeLa cells and DNA-Gyrase in Staphylococcus aureus [].
Q7: What analytical techniques are commonly used to characterize 4-(4-Aminophenyl)morpholin-3-one and its derivatives?
A7: Common characterization techniques include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and Elemental Analysis. These methods provide information about the compound's structure, purity, and elemental composition [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.